Technical Guide: 4-(3-Pyrrolidinyl)morpholine Dihydrochloride
Technical Guide: 4-(3-Pyrrolidinyl)morpholine Dihydrochloride
Executive Summary
4-(3-Pyrrolidinyl)morpholine dihydrochloride is a bicyclic heterocycle serving as a critical secondary amine building block in modern drug discovery. Structurally, it consists of a morpholine ring attached to the C3 position of a pyrrolidine ring. This specific architecture allows medicinal chemists to introduce a solubilizing morpholine group via a rigid, chiral pyrrolidine spacer, avoiding the conformational floppiness of linear alkyl linkers.
This guide provides a comprehensive technical analysis of the molecule, focusing on its physiochemical properties, synthetic utility in Structure-Activity Relationship (SAR) studies, and rigorous handling protocols for the hygroscopic dihydrochloride salt.
Chemical Identity & Physiochemical Profile
The dihydrochloride salt form (2HCl) is preferred for storage and handling due to the oxidative instability and volatility of the free secondary amine. Below is the validated profile for the compound and its enantiomers.
Datasheet
| Parameter | Specification |
| IUPAC Name | 4-(Pyrrolidin-3-yl)morpholine dihydrochloride |
| Chemical Formula | C₈H₁₈Cl₂N₂O |
| Molecular Weight | 229.15 g/mol (Salt) / 156.23 g/mol (Free Base) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Ether |
| pKa (Calc) | ~8.5 (Pyrrolidine NH), ~4.5 (Morpholine N - protonated) |
CAS Registry Numbers
Precise identification is critical as the molecule possesses a chiral center at the pyrrolidine C3 position.
| Stereochemistry | Salt Form | CAS Number |
| Racemic | Free Base | 53617-37-1 |
| (R)-Enantiomer | Dihydrochloride | 913702-38-2 |
| (S)-Enantiomer | Dihydrochloride | 2829292-54-6 |
Medicinal Chemistry Utility: The "Why"
In drug design, this moiety is not merely a linker; it is a functional pharmacophore modulator.
Solubility & Metabolic Stability (The Morpholine Effect)
Morpholine is a "privileged structure" in medicinal chemistry.[1] Unlike more lipophilic rings (e.g., cyclohexane), the ether oxygen in morpholine lowers the LogP (lipophilicity) and acts as a weak Hydrogen Bond Acceptor (HBA). This often improves the Metabolic Stability of a drug candidate by blocking metabolic soft spots, a strategy successfully employed in drugs like Gefitinib.
Vector Positioning (The Pyrrolidine Effect)
The pyrrolidine ring provides sp³ character , increasing the fraction of saturated carbons (Fsp³) in the molecule—a metric correlated with higher clinical success rates. Unlike a flexible ethyl chain, the pyrrolidine ring rigidly orients the morpholine vector.
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Chirality: The (R) and (S) enantiomers project the morpholine group into distinct regions of the protein binding pocket, allowing for precise probing of steric tolerance.
SAR Decision Matrix
The following diagram illustrates the logical flow a chemist uses when selecting this building block for lead optimization.
Figure 1: SAR Decision Matrix demonstrating the strategic selection of the morpholine-pyrrolidine scaffold to solve solubility and selectivity issues.
Synthetic Accessibility & Reaction Logic
While the molecule is commercially available, understanding its synthesis allows for the creation of derivatives. The most robust route is Reductive Amination , which avoids the elimination side-products common in nucleophilic substitution of 3-halopyrrolidines.
Synthesis Workflow (Reductive Amination)
This protocol ensures high yield and minimal racemization.
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Starting Materials: N-Boc-3-pyrrolidinone (ketone) and Morpholine (amine).
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Reductive Agent: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better acid tolerance.
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Deprotection: Removal of the Boc group with HCl/Dioxane precipitates the stable dihydrochloride salt.
Figure 2: Step-by-step synthetic pathway via reductive amination to generate the dihydrochloride salt.
Handling & Experimental Protocols
The dihydrochloride salt is stable but hygroscopic . It cannot be used directly in base-sensitive reactions (e.g., Buchwald-Hartwig coupling) without neutralization.
Protocol: "Free-Basing" In Situ
For palladium-catalyzed couplings, isolating the free amine is risky due to oxidation. Use this in situ release method:
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Suspension: Suspend 1.0 equiv of 4-(3-Pyrrolidinyl)morpholine·2HCl in the reaction solvent (e.g., Toluene or Dioxane).
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Neutralization: Add 2.2 - 2.5 equiv of a non-nucleophilic base (e.g., Diisopropylethylamine or Cs₂CO₃).
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Activation: Stir at Room Temperature (RT) for 15 minutes. The solution will become clearer or the suspension texture will change as the free amine is released and the inorganic salt (e.g., DIPEA·HCl) forms.
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Coupling: Add the catalyst, ligand, and electrophile directly to this mixture.
Storage & QC
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The 2HCl salt is prone to absorbing water, which alters the stoichiometry in precise reactions.
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QC Check: If the solid becomes a gum/oil, it has absorbed significant moisture. Recrystallize from Methanol/Ether or dry under high vacuum over P₂O₅ before use.
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14627373, 4-(3-Pyrrolidinyl)morpholine.[2] Retrieved from [Link]
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Fisher Scientific. 4-(3-Pyrrolidinyl)morpholine, 97% Product Specifications & CAS Data. Retrieved from [Link]
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Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.[3] ChemMedChem.[3] Retrieved from [Link]
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Moni, et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Retrieved from [Link]
